
6-Bromoisoquinoline 2-oxide
Overview
Description
6-Bromoisoquinoline 2-oxide is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an oxygen atom bonded to the nitrogen at the 2nd position, forming an N-oxide.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline 2-oxide typically involves the bromination of isoquinoline followed by oxidation. One common method includes the use of trichlorophosphate in dichloromethane at 45°C for 2 hours. The reaction involves dissolving 6-Bromoisoquinoline in dry dichloromethane and adding trichlorophosphate dropwise at room temperature. The mixture is then heated to 45°C for 2 hours before cooling and removing the solvents under vacuum .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other N-oxide derivatives.
Reduction: Reduction of the N-oxide group back to the parent isoquinoline.
Substitution: Halogen exchange or nucleophilic substitution at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher N-oxide derivatives.
Reduction: Regeneration of 6-Bromoisoquinoline.
Substitution: Formation of substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 6-bromoisoquinoline 2-oxide. Research indicates that this compound exhibits significant cytotoxic activity against various human tumor cell lines. A notable study reported that derivatives of isoquinolinequinone N-oxides, including those with the 6-bromo substitution, demonstrated nanomolar GI values against melanoma, ovarian, and leukemia cell lines. Specifically, a derivative of 6-bromoisoquinoline exhibited a mean GI of 0.21 μM across multiple human tumor cell lines, indicating its strong potential as an anticancer agent .
2. Mechanism of Action
The mechanism by which this compound operates involves redox cycling and the formation of biological adducts with cellular components such as cysteine and glutathione. This interaction is crucial for its effectiveness against multidrug-resistant (MDR) cancer cells. The compound has been shown to inhibit drug efflux pumps, enhancing the efficacy of existing chemotherapeutic agents .
Data Table: Anticancer Activity
Compound | Cell Line | GI (μM) | Mechanism |
---|---|---|---|
This compound | Melanoma | 0.21 | Inhibits drug efflux pumps |
C(7) Isomer | Ovarian | 0.91 | Redox cycling |
C(6) Isomer | Leukemia | 2.52 | Adduct formation |
Case Studies
Case Study: Efficacy Against MDR Cells
In a comparative study, the efficacy of 6-bromoisoquinoline derivatives was tested against both sensitive and MDR cancer cell lines. The results indicated that certain derivatives exhibited significantly higher growth inhibition in MDR cells compared to their sensitive counterparts. For instance, one derivative displayed a GI value of 535 nM against the NCI/ADR-RES cell line, which is known for its high P-glycoprotein expression .
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline 2-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The bromine atom at the 6th position can also engage in halogen bonding, affecting the compound’s reactivity and interaction with biological molecules. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular processes .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the bromine and N-oxide modifications.
6-Bromoisoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.
Isoquinoline N-oxide: Similar structure but without the bromine atom.
Uniqueness: 6-Bromoisoquinoline 2-oxide is unique due to the presence of both the bromine atom and the N-oxide groupThe bromine atom provides sites for further functionalization, while the N-oxide group offers redox activity, making it a versatile compound in synthetic and biological research .
Biological Activity
6-Bromoisoquinoline 2-oxide (C9H6BrNO) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 6th position and an N-oxide group at the 2nd position of the isoquinoline ring. This unique structure contributes to its reactivity and interaction with biological targets. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
The mechanism of action for this compound primarily involves its N-oxide functionality, which allows it to engage in redox reactions. This capability influences several biochemical pathways, including enzyme modulation and cellular signaling. The bromine atom enhances the compound's reactivity, enabling it to form halogen bonds that further affect its interaction with biological molecules.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of key findings regarding its biological activities:
Antimicrobial Activity
- In vitro Studies : Various studies have reported that derivatives of isoquinoline, including this compound, show promising antimicrobial effects against pathogenic bacteria and fungi. For instance, a study demonstrated that certain N-oxide derivatives exhibit potent activity against Leishmania parasites, suggesting potential applications in treating leishmaniasis .
Anticancer Activity
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Research indicates that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, a related study found that isoquinoline derivatives displayed significant cytotoxicity against human gastric adenocarcinoma and lung carcinoma cells .
Case Study 1: Antileishmanial Activity
A notable case study focused on the synthesis and evaluation of N-oxide derivatives for their antileishmanial activity. In this study, compounds similar to this compound were tested in vitro against L. infantum, revealing an EC50 value of approximately 3.6 μM with minimal cytotoxicity towards murine macrophages . The mechanism involved nitric oxide release post-biotransformation, leading to parasite death.
Case Study 2: Cancer Cell Line Evaluation
Another study assessed the cytotoxicity of various isoquinoline derivatives against multiple cancer cell lines using the MTT assay. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against AGS (gastric adenocarcinoma) and SK-MES-1 (lung carcinoma) cells . These findings support further exploration of this compound's potential in anticancer drug development.
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Moderate | High | N-Oxide group enhances reactivity |
Isoquinoline | Low | Low | Lacks halogen substitution |
7-Bromoisoquinoline 2-oxide | Moderate | Moderate | Similar structure with different reactivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromoisoquinoline 2-oxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of precursor triazine N-oxides using Br₂ in the presence of bases like Et₃N or K₂CO₃. For example, brominating 3-dimethylamino-1,2,4-triazine 2-oxide with Br₂ and Et₃N in CHCl₃ at room temperature yields ~65% 6-bromo derivatives. Using K₂CO₃ instead increases yield to ~70% due to enhanced deprotonation efficiency . Reaction progress should be monitored via TLC, and purification achieved via silica/alumina chromatography.
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Characterization requires a combination of techniques:
- NMR : Analyze ¹H/¹³C spectra to verify bromine-induced deshielding and N-oxide resonance.
- Elemental Analysis : Confirm molecular formula (C₉H₆BrNO) with <1% deviation.
- High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 208.05).
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What safety protocols are essential when handling this compound, given its structural alerts?
- Methodological Answer : While aromatic N-oxides are not inherently mutagenic (lacking DNA-reactive alerts), handle this compound with caution due to bromine’s toxicity. Conduct Ames tests to rule out mutagenicity, especially if introducing nitro or amine groups. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How does the N-oxide group influence the electronic properties of this compound in coordination chemistry?
- Methodological Answer : The N-oxide acts as a strong σ-donor and weak π-acceptor, altering metal-ligand charge transfer. For example, in Ru complexes, UV-Vis spectroscopy reveals redshifted absorption bands (~450 nm) compared to non-oxidized ligands. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and frontier molecular orbitals .
Q. What computational strategies are effective for predicting reaction pathways and regioselectivity in brominated isoquinoline derivatives?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with dispersion corrections to model bromination thermodynamics. Compare activation energies of possible intermediates (e.g., Wheland vs. radical) to predict regioselectivity. Solvent effects (CHCl₃ vs. CH₂Cl₂) can be modeled via COSMO-RS .
Q. How can this compound be integrated into supramolecular systems for photophysical applications?
- Methodological Answer : The bromine atom facilitates host-guest interactions. For instance, cucurbit[8]uril (CB[8]) confines 6-bromoisoquinoline derivatives, enabling room-temperature phosphorescence (RTP) via restricted molecular motion. Characterize RTP lifetimes (τ ~µs–ms) using time-resolved spectroscopy and validate energy transfer efficiency via Förster resonance energy transfer (FRET) assays .
Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?
- Methodological Answer : Protonation of the N-oxide group in acidic conditions (e.g., HCl/CHCl₃) forms a hydroxylammonium intermediate, which decomposes via Br⁻ elimination. In basic conditions (pH >10), the N-oxide undergoes nucleophilic displacement at the bromine site. Monitor degradation via LC-MS and optimize stability using buffered solutions (pH 6–8) .
Properties
IUPAC Name |
6-bromo-2-oxidoisoquinolin-2-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8-6-11(12)4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNTUJSIGVWFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[N+](=C2)[O-])C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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